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molecular formula C7H7N3O B8776150 (1H-pyrazolo[3,4-c]pyridin-5-yl)methanol

(1H-pyrazolo[3,4-c]pyridin-5-yl)methanol

Cat. No. B8776150
M. Wt: 149.15 g/mol
InChI Key: YDFZXYSKLCVUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198456B2

Procedure details

1H-pyrazolo[3,4-c]pyridine-5-methanol (1.08 g, 7.27 mmol) was dissolved in DCM (120 mL) at rt, and DMSO (30 mL) and NEt3 (3.01 mL, 21.7 mmol) were added. After stirring for 10 min, SO3-pyridine (3.45 g, 13.45 mmol) was added. The mixture stirred at rt for ca. 1.5 hr, and quenched with sat. NH4Cl solution. The reaction mixture was extracted with DCM, washed with water and with brine, and dried with Na2SO4. The crude product was purified by a flash column to afford 1H-pyrazolo[3,4-c]pyridine-5-carboxaldehyde (220 mg, 21%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.01 mL
Type
reactant
Reaction Step Two
[Compound]
Name
SO3-pyridine
Quantity
3.45 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[CH:6][N:7]=[C:8]([CH2:10][OH:11])[CH:9]=[C:4]2[CH:3]=[N:2]1.CS(C)=O.CCN(CC)CC>C(Cl)Cl>[NH:1]1[C:5]2=[CH:6][N:7]=[C:8]([CH:10]=[O:11])[CH:9]=[C:4]2[CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
N1N=CC=2C1=CN=C(C2)CO
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
3.01 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
SO3-pyridine
Quantity
3.45 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture stirred at rt for ca. 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM
WASH
Type
WASH
Details
washed with water and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a flash column

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1N=CC=2C1=CN=C(C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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